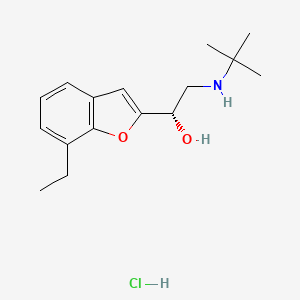

Bufuralol hydrochloride, (-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity . It is metabolized by CYP2D6 . Most beta blockers are aryloxypropanolamine-based. In this rare exception, the benzofuran oxygen is part of a ring instead of derived from the epichlorohydrin precursor .

Molecular Structure Analysis

Bufuralol is a non-selective β-adrenergic blocker . The benzofuran oxygen is part of a ring instead of being derived from the epichlorohydrin precursor .Chemical Reactions Analysis

Bufuralol hydrochloride is a potent non-selective, orally active β-adrenoreceptor antagonist with partial agonist activity . It is a CYP2D6 probe substrate .Physical And Chemical Properties Analysis

Bufuralol hydrochloride has a molecular formula of C16H23NO2·HCl and a molecular weight of 297.82 . It appears as a white to off-white solid .科学的研究の応用

Pharmacological Properties : Bufuralol is a non-selective beta-adrenoceptor blocking agent, sharing similar properties with propranolol, including potency. It lacks alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity mainly resides in the (-)-isomer, although membrane stabilising properties are associated with both optical isomers (Hamilton & Parkes, 1977).

Genetic Control of Metabolism : Bufuralol's metabolism is influenced by genetic factors. A study found that its metabolism, along with the formation of its main blood derivative, 1'-hydroxybufuralol, varies among individuals due to genetic differences. This variation could lead to different responses to the drug, emphasizing the importance of understanding genetic factors in drug metabolism (Dayer et al., 1982).

Hemodynamic Effects : Bufuralol-HCl has been compared with Pindolol in a hemodynamic study. It was found that Bufuralol-HCl reduced peripheral resistance when administered intravenously, demonstrating its potential as a non-specific beta-blocking agent with affinity to both beta 1- and beta 2-receptors (Magometschnigg et al., 1979).

Enzymatic Hydroxylation : Bufuralol hydroxylation has been a focus of study due to its involvement with cytochrome P450 (P450) 2D6 and 1A2 enzymes in human liver microsomes. This research is crucial for understanding drug interactions and metabolic pathways (Yamazaki et al., 1994).

Pharmacokinetics in Renal Failure : The effect of renal failure on bufuralol's behavior was investigated, highlighting how renal insufficiency can significantly impact the pharmacokinetics of drugs, including bufuralol and its metabolites. This research is essential for dose adjustment in patients with renal impairment (Balant et al., 1980).

Hemodynamic Effects in Angina Pectoris : Bufuralol demonstrated significant hemodynamic effects in patients with stable angina pectoris, highlighting its potential therapeutic application in cardiovascular conditions (Pfisterer et al., 1984).

Drug Metabolism Research : A study demonstrated the application of microchip capillary electrophoresis-electrospray ionization mass spectrometry for rapid and sensitive drug metabolism studies, using bufuralol 1-hydroxylation as a model reaction. This represents an advancement in pharmacokinetic analysis technologies (Nordman et al., 2011).

Safety And Hazards

特性

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bufuralol hydrochloride, (-)- | |

CAS RN |

57704-10-6 |

Source

|

| Record name | Bufuralol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUFURALOL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。